N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine is a chemical compound with the molecular formula C₁₃H₁₆F₃NO and a molecular weight of 259.27 g/mol. This compound features a cyclopentanamine structure where a trifluoromethoxy-substituted phenyl group is attached to the nitrogen atom. The presence of the trifluoromethoxy group enhances the compound's lipophilicity and may influence its biological activity, making it a subject of interest in medicinal chemistry and drug development .
There is no current information available on the mechanism of action of N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine.
Based on the structure of the molecule, some potential areas for scientific research can be hypothesized:
The reactivity of this compound is influenced by the electron-withdrawing trifluoromethoxy group, which can stabilize certain intermediates during these reactions .
Further research is needed to elucidate the specific biological effects and mechanisms of action for this compound .
N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine can be synthesized through several methods:
N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine has potential applications in various fields:
Several compounds share structural similarities with N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine, including:
N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine stands out due to its trifluoromethoxy substitution, which may enhance lipophilicity and bioavailability compared to other similar compounds. This unique feature could make it particularly attractive for drug development aimed at central nervous system targets, where such properties are beneficial for crossing the blood-brain barrier .
The retrosynthetic analysis of N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine reveals two primary disconnection strategies that guide synthetic route development [1] [2]. The target compound contains both a trifluoromethoxy-substituted benzyl group and a cyclopentylamine moiety, presenting opportunities for strategic bond disconnections at the carbon-nitrogen linkage [4].
The first disconnection approach targets the benzylic carbon-nitrogen bond, leading to 2-(trifluoromethoxy)benzaldehyde and cyclopentylamine as key precursors [1] [5]. This strategy aligns with classical reductive amination methodology, where the aldehyde serves as the electrophilic partner in imine formation followed by reduction [6] [7]. The electron-withdrawing nature of the trifluoromethoxy group enhances the electrophilicity of the benzylic position, facilitating nucleophilic attack by the amine [8] [9].
The second disconnection strategy involves cleavage at the same carbon-nitrogen bond but utilizes a nucleophilic substitution approach, requiring 2-(trifluoromethoxy)benzyl halide and cyclopentylamine as starting materials [10] [11]. This pathway leverages the activated nature of benzylic halides toward nucleophilic displacement reactions [12] [10].
| Disconnection Strategy | Starting Materials | Key Intermediate | Bond Formation |
|---|---|---|---|
| Reductive Amination | 2-(trifluoromethoxy)benzaldehyde + cyclopentylamine | Imine intermediate | Carbon-nitrogen bond via reduction |
| Nucleophilic Substitution | 2-(trifluoromethoxy)benzyl bromide + cyclopentylamine | Carbocation intermediate | Carbon-nitrogen bond via substitution |
The choice between these approaches depends on several factors including starting material availability, reaction conditions, and desired stereochemical outcomes [13] [2]. The trifluoromethoxy substitution pattern influences both electronic and steric considerations in route selection, with the ortho-substitution providing both electronic activation and potential steric hindrance [8] [14].
The reductive amination approach proceeds through imine formation followed by selective reduction [1] [5]. The mechanism initiates with nucleophilic attack of cyclopentylamine on the carbonyl carbon of 2-(trifluoromethoxy)benzaldehyde under mildly acidic conditions [6] [7]. The resulting hemiaminal intermediate undergoes dehydration to form the corresponding imine, which serves as the substrate for subsequent reduction [15] [16].
Sodium cyanoborohydride emerges as the preferred reducing agent due to its selective reactivity toward iminium ions over carbonyl compounds [15] [16]. The electron-withdrawing cyano group reduces the nucleophilicity of the borohydride, enabling pH-controlled selectivity [15] [17]. Under conditions of pH 5-7, the imine exists in equilibrium with its protonated iminium form, which undergoes preferential reduction [6] [16].
The reaction proceeds optimally in protic solvents such as methanol or ethanol, where the pH can be carefully controlled through addition of acetic acid [18] [19]. Temperature control at room temperature to 40°C prevents decomposition of the reducing agent while maintaining reasonable reaction rates [6] [20].
| Parameter | Optimal Conditions | Range | Impact on Yield |
|---|---|---|---|
| pH | 6.0-6.5 | 5.0-7.0 | Critical for selectivity |
| Temperature | 25-40°C | 0-60°C | Higher temps reduce selectivity |
| Solvent | Methanol/Ethanol | Protic solvents | Solubility and pH control |
| Reaction Time | 4-12 hours | 2-24 hours | Longer times increase side products |
The nucleophilic substitution approach utilizes 2-(trifluoromethoxy)benzyl bromide as the electrophilic partner [10] [11]. The mechanism proceeds via an SN2 pathway, where cyclopentylamine acts as the nucleophile, attacking the benzylic carbon and displacing the bromide leaving group [12] [10]. The electron-withdrawing trifluoromethoxy group stabilizes the transition state through both inductive and resonance effects [8] [14].
The reaction requires basic conditions to deprotonate the amine nucleophile and neutralize the hydrogen bromide byproduct [10] [21]. Common bases include potassium carbonate, triethylamine, or sodium bicarbonate, with the choice depending on the specific reaction conditions and substrate tolerance [21] [22].
Aprotic polar solvents such as dimethylformamide, dimethyl sulfoxide, or acetonitrile provide optimal reaction media by solvating the ionic intermediates while avoiding competition with the nucleophile [10] [23]. Temperature optimization typically ranges from 50-100°C, balancing reaction rate with potential side reactions [21] [24].
| Reaction Component | Optimal Choice | Alternative Options | Rationale |
|---|---|---|---|
| Base | Potassium carbonate | Triethylamine, sodium bicarbonate | Non-nucleophilic, soluble |
| Solvent | Dimethylformamide | Dimethyl sulfoxide, acetonitrile | Polar aprotic, dissolves salts |
| Temperature | 70-80°C | 50-100°C | Balance of rate and selectivity |
| Equivalents | 1.2-1.5 eq amine | 1.1-2.0 eq | Minimize over-alkylation |
The introduction of the trifluoromethoxy group represents a critical synthetic challenge due to the unique properties of this electron-withdrawing substituent [8] [14]. Three primary methodologies have emerged for trifluoromethoxy group installation, each with distinct advantages and limitations [8] [25].
The traditional nucleophilic fluorination approach begins with trichloromethoxy precursors, which undergo fluorine-chlorine exchange using hydrogen fluoride or sulfur tetrafluoride [8] [26]. This method requires harsh conditions, typically 80-180°C and elevated pressures, limiting its application to robust substrates [26] [27]. The process generates hydrochloric acid as a byproduct, necessitating specialized equipment and careful handling procedures [26] [28].
Recent advances have focused on direct trifluoromethoxylation reagents that can transfer the trifluoromethoxy group under milder conditions [14] [29]. Reagents such as (E)-O-trifluoromethyl-benzaldoximes provide a practical approach for nucleophilic trifluoromethoxylation without silver catalysts [14] [29]. These reagents can be activated by bases to release trifluoromethoxide anions in situ, enabling reactions at temperatures ranging from 25-100°C [29] [27].
Mechanochemical trifluoromethoxylation has emerged as an environmentally benign alternative, utilizing ball-milling techniques to facilitate OCF3 group transfer [25]. This approach employs triphosgene and cobalt(II) fluoride to generate trifluoromethoxide species in situ, providing excellent functional group tolerance and operational simplicity [25].
| Method | Temperature Range | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Fluorination | 80-180°C | HF, SF₄ | Well-established | Harsh conditions, HF handling |
| Direct Transfer | 25-100°C | Benzaldoxime reagents | Mild conditions | Limited reagent availability |
| Mechanochemical | Room temperature | Triphosgene, CoF₂ | Green chemistry | Equipment requirements |
The choice of trifluoromethoxylation method significantly impacts the overall synthetic strategy, with considerations including substrate compatibility, reaction scale, and safety requirements [25] [27]. For the synthesis of 2-(trifluoromethoxy)benzaldehyde precursors, the direct transfer methods offer the most practical advantages in terms of mild conditions and functional group tolerance [14] [29].
Protecting group strategies for amine functionality play a crucial role in multi-step syntheses, particularly when multiple reactive sites are present [30] [31]. For the synthesis of N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine, amine protection may be necessary during trifluoromethoxy group introduction or other electrophilic transformations [31] [32].
The tert-butyloxycarbonyl (Boc) protecting group represents the most widely used carbamate protection strategy for amines [30] [33]. The Boc group installation utilizes di-tert-butyl dicarbonate under basic conditions, typically with sodium hydroxide or triethylamine as the base [33] [32]. The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon, followed by elimination of carbon dioxide and tert-butoxide [30] [33].
Deprotection of Boc-protected amines occurs under acidic conditions using trifluoroacetic acid or hydrochloric acid [33] [32]. The mechanism involves protonation of the carbonyl oxygen, followed by loss of the tert-butyl cation and subsequent decarboxylation to regenerate the free amine [30] [33]. The mildness of both protection and deprotection conditions makes Boc groups particularly suitable for complex synthetic sequences [32].
The carboxybenzyl (CBz) protecting group provides an orthogonal protection strategy that can be removed by catalytic hydrogenation [31] [32]. This protecting group is particularly useful when acidic deprotection conditions are incompatible with other functional groups present in the molecule [31]. The fluorenylmethoxycarbonyl (Fmoc) group offers base-labile protection, removed by treatment with piperidine or other secondary amines [31] [32].
| Protecting Group | Installation Conditions | Deprotection Conditions | Orthogonality | Stability |
|---|---|---|---|---|
| Boc | Boc₂O, base, RT | TFA, HCl | Acid-labile | Stable to base, heat |
| CBz | CBz-Cl, base, RT | H₂, Pd/C | Reduction-labile | Stable to acid, base |
| Fmoc | Fmoc-Cl, base, RT | Piperidine | Base-labile | Stable to acid |
Recent developments in green chemistry have introduced deep eutectic solvent-based protection methods [34]. These approaches utilize choline chloride as a hydrogen bond acceptor with the amine substrate serving as a hydrogen bond donor, generating in situ protection without traditional organic solvents [34]. This methodology represents a sustainable alternative to conventional protection procedures, reducing both solvent waste and environmental impact [34].
The scalability of multi-step syntheses presents significant challenges that must be addressed during process development [35] [36]. For the synthesis of N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine, several key factors influence the successful translation from laboratory to production scale [36] [37].
Heat transfer efficiency decreases significantly as reaction scale increases due to the unfavorable surface area to volume ratio in larger vessels [35] [36]. Laboratory-scale reactions benefit from efficient heat exchange through small vessel walls, while large-scale reactions may experience hot spots and temperature gradients that adversely affect product quality and yield [36]. Jacketed reactors and specialized heat exchange systems become essential for maintaining temperature control at production scales [36].
Adequate mixing becomes increasingly challenging at larger scales, particularly for multiphase reactions or those involving heterogeneous catalysts [36]. The reductive amination pathway may be particularly sensitive to mixing efficiency, as poor agitation can lead to localized pH variations and reduced reaction selectivity [36] [20]. Specialized impeller designs and computational fluid dynamics modeling may be required to ensure adequate mixing at production scales [36].
Flow chemistry offers significant advantages for multi-step syntheses by enabling continuous processing and improved heat and mass transfer [37] [36]. Telescoped continuous reactions can reduce waste by minimizing intermediate isolation steps while providing better control over reaction parameters [36] [37]. For the target compound synthesis, flow reactors can maintain precise pH control during reductive amination while enabling real-time monitoring and adjustment [36].
| Scale Factor | Laboratory (<1g) | Pilot (1-100g) | Production (>100g) | Mitigation Strategy |
|---|---|---|---|---|
| Heat Transfer | Excellent | Good | Limited | Jacketed reactors, flow systems |
| Mixing | Excellent | Good | Challenging | Specialized impellers, baffles |
| Safety | Low risk | Moderate risk | High risk | Engineering controls, automation |
| Analytical Control | Easy sampling | Moderate | Complex | Online monitoring, PAT |
Purification methods must be reconsidered for large-scale synthesis, as column chromatography becomes impractical and expensive [35] [36]. Development of crystallization protocols becomes essential, requiring careful optimization of solvents, temperature profiles, and seeding strategies [36]. For N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine, the presence of the trifluoromethoxy group may influence crystallization behavior and require specialized purification approaches [4].
Scale-up must consider atom economy, solvent selection, and waste minimization to ensure economic viability and environmental compliance [36] [37]. The choice between reductive amination and nucleophilic substitution pathways may be influenced by raw material costs, waste treatment requirements, and overall process efficiency at production scale [36]. Continuous processing and flow chemistry can provide significant advantages in terms of reduced waste generation and improved process control [37] [36].
The thermodynamic properties of N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine have been primarily characterized through computational predictions due to limited experimental data availability. Current research indicates that the compound exhibits a predicted boiling point of 274.0 ± 35.0°C [1], significantly higher than the parent cyclopentanamine (106-108°C) [2]. This elevation in boiling point can be attributed to the increased molecular weight and the presence of the trifluoromethoxy-substituted benzyl group, which enhances intermolecular interactions through dipole-dipole forces and van der Waals interactions.
The melting point of the target compound has not been experimentally determined, representing a significant gap in the thermodynamic characterization. For comparative analysis, related trifluoromethoxy benzylamine compounds show varying thermal behaviors: 2-(trifluoromethoxy)benzylamine exhibits a predicted boiling point of 179.3 ± 35.0°C at 760 mmHg [3], while 3-(trifluoromethoxy)benzylamine shows 190.8 ± 35.0°C at 760 mmHg [4]. The 4-(trifluoromethoxy)benzylamine isomer displays a notably lower boiling point of 57-60°C at 10 mmHg [5], indicating the significant influence of substituent position on thermal properties.
Phase behavior analysis reveals that N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine exists as a liquid at room temperature [6]. The compound demonstrates air sensitivity and requires storage at 2-8°C under inert atmosphere conditions [7]. This phase behavior is consistent with the structural features of the molecule, where the trifluoromethoxy group contributes to molecular flexibility and reduces crystallization tendency.
| Property | Value | Method | Reference |
|---|---|---|---|
| Boiling Point | 274.0 ± 35.0°C | Predicted | [1] |
| Melting Point | Not determined | - | - |
| Physical Form | Liquid | Experimental | [6] |
| Storage Temperature | 2-8°C | Recommended | [7] |
| Phase Stability | Air sensitive | Experimental | [6] |
The solubility characteristics of N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine are significantly influenced by the presence of the trifluoromethoxy group, which imparts distinct solubility behavior compared to the parent cyclopentanamine. While cyclopentanamine exhibits complete miscibility with water [2], the introduction of the trifluoromethoxy-substituted benzyl group substantially alters the compound's solubility profile.
Aqueous solubility data for the target compound are not experimentally available, representing a critical knowledge gap in the physicochemical characterization. However, structural analysis suggests reduced water solubility compared to cyclopentanamine due to the hydrophobic nature of the trifluoromethoxy group and the aromatic benzyl substituent. The trifluoromethoxy group (OCF₃) is known to be hydrophobic with a Hansch parameter of π = 1.04 [8], indicating moderate lipophilicity that would decrease aqueous solubility.
Organic solvent solubility is expected to be favorable based on the compound's structural features. The trifluoromethoxy group enhances solubility in organic solvents through favorable van der Waals interactions and dipole-dipole forces. Related trifluoromethoxy compounds demonstrate good solubility in common organic solvents such as dichloromethane, acetone, and ethanol [8]. The compound's storage in organic solvent systems and its classification as a liquid at room temperature support this assessment.
| Solvent System | Solubility | Notes | Reference |
|---|---|---|---|
| Water | Not determined | Expected to be low | - |
| Organic solvents | Expected favorable | Based on structural features | [8] |
| Polar protic solvents | Moderate | Amine group compatibility | - |
| Nonpolar solvents | Good | Trifluoromethoxy group effect | [8] |
The lipophilicity of N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine has been computationally determined with a LogP value of 4.32 [9], indicating high lipophilicity. This value represents a substantial increase compared to the parent cyclopentanamine (LogP = 0.83) [2], demonstrating the significant impact of the trifluoromethoxy-substituted benzyl group on the compound's lipophilic character.
The elevated LogP value can be attributed to several structural factors. The trifluoromethoxy group contributes significantly to lipophilicity through its hydrophobic character and electron-withdrawing properties. Research indicates that the OCF₃ group has a Hansch parameter of π = 1.04 [8], contributing moderately to lipophilicity. Additionally, the benzyl group provides aromatic character and hydrophobic surface area, further enhancing the compound's lipophilic properties.
Comparative analysis with related compounds reveals important structure-activity relationships. The 3-(trifluoromethoxy)benzylamine shows a LogP of 2.04 [4], while various trifluoromethoxy-substituted compounds demonstrate LogP values ranging from 2.0 to 4.0 depending on structural features [10]. The position of the trifluoromethoxy group significantly influences lipophilicity, with ortho-substitution potentially providing different electronic and steric effects compared to meta- and para-positions.
The high lipophilicity of the target compound has important implications for its physicochemical behavior and potential applications. Enhanced lipophilicity generally correlates with increased membrane permeability and biological activity, but may also result in reduced aqueous solubility and altered pharmacokinetic properties [10]. The LogP value of 4.32 places the compound in the range where lipophilicity optimization might be beneficial for specific applications.
Molecular descriptors analysis reveals additional lipophilicity-related properties. The compound contains 2 hydrogen bond acceptors and 1 hydrogen bond donor [9], contributing to its overall polarity profile. The trifluoromethoxy group's electron-withdrawing nature affects the basicity of the amine group, potentially influencing the compound's interaction with biological systems and its overall lipophilic character.
| Parameter | Value | Method | Reference |
|---|---|---|---|
| LogP | 4.32 | Calculated | [9] |
| H-bond acceptors | 2 | Computed | [9] |
| H-bond donors | 1 | Computed | [9] |
| Hansch parameter (OCF₃) | 1.04 | Literature | [8] |
| Lipophilicity classification | High | Based on LogP | [9] |
The acid-base properties of N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine are characterized by a predicted pKa value of 9.46 ± 0.20 [1], indicating weak base behavior. This value represents a significant decrease in basicity compared to the parent cyclopentanamine (pKa = 10.65) [2], demonstrating the electron-withdrawing effect of the trifluoromethoxy-substituted benzyl group on the amine nitrogen.
The reduced basicity can be attributed to several electronic effects. The trifluoromethoxy group is a strong electron-withdrawing substituent due to the highly electronegative fluorine atoms, which reduce electron density on the aromatic ring through inductive effects. This electron withdrawal is transmitted through the benzyl linker to the amine nitrogen, decreasing its ability to accept protons and thus reducing the compound's basicity.
Comparative analysis with related trifluoromethoxy benzylamine compounds reveals consistent trends in acid-base behavior. The 2-(trifluoromethoxy)benzylamine shows a predicted pKa of 8.37 ± 0.10 [11], while 3-(trifluoromethoxy)benzylamine exhibits a pKa of 8.70 ± 0.10 [12], and 4-(trifluoromethoxy)benzylamine displays a pKa of 8.75 ± 0.10 [5]. The ortho-position of the trifluoromethoxy group in these analogs results in stronger electron-withdrawing effects due to proximity, leading to lower pKa values.
The intermediate pKa value of 9.46 for the target compound suggests that the cyclopentyl substitution provides some electron-donating character that partially offsets the electron-withdrawing effects of the trifluoromethoxy group. This balance results in a pKa value between those of the parent cyclopentanamine and the trifluoromethoxy benzylamine analogs.
Protonation behavior analysis indicates that at physiological pH (7.4), approximately 99% of the compound would exist in the protonated form, given the pKa of 9.46. This high degree of protonation has implications for the compound's solubility, membrane permeability, and potential biological activity. The protonated form would exhibit increased water solubility but potentially reduced membrane penetration compared to the neutral form.
| Compound | pKa | Method | Reference |
|---|---|---|---|
| Target compound | 9.46 ± 0.20 | Predicted | [1] |
| Cyclopentanamine | 10.65 | Literature | [2] |
| 2-(Trifluoromethoxy)benzylamine | 8.37 ± 0.10 | Predicted | [11] |
| 3-(Trifluoromethoxy)benzylamine | 8.70 ± 0.10 | Predicted | [12] |
| 4-(Trifluoromethoxy)benzylamine | 8.75 ± 0.10 | Predicted | [5] |
The stability profile of N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine encompasses thermal, photolytic, and oxidative degradation pathways, each influenced by the unique structural features of the compound. The presence of the trifluoromethoxy group significantly affects stability characteristics, generally enhancing resistance to various degradation mechanisms.
Thermal stability analysis reveals that trifluoromethoxy compounds generally exhibit high thermal stability due to the strong C-F bonds and the electron-withdrawing nature of the trifluoromethoxy group. Literature evidence indicates that similar trifluoromethoxy-containing compounds maintain stability at temperatures exceeding 200°C [13]. The trifluoromethoxy group is thermally and chemically stable toward bases, acids, reducing agents, oxidizing agents, and organometallic species [8]. Thermal decomposition studies of related compounds show that the trifluoromethoxy group remains intact under moderate heating conditions, with decomposition typically occurring at temperatures above 300°C [13].
The cyclopentanamine moiety contributes to thermal stability through its saturated ring structure, which lacks the reactivity associated with unsaturated systems. However, the amine group represents a potential site for thermal degradation through dealkylation or oxidation reactions. The combination of the stable trifluoromethoxy group and the cyclopentanamine structure suggests that the compound would exhibit moderate to good thermal stability under normal handling and storage conditions.
Photolytic stability assessment indicates that trifluoromethoxy compounds generally demonstrate good resistance to UV radiation [14]. The strong C-F bonds and the electron-withdrawing nature of the trifluoromethoxy group provide protection against photochemical degradation. The aromatic benzyl group, while potentially susceptible to photolysis, is partially stabilized by the electron-withdrawing trifluoromethoxy substituent. Storage recommendations include protection from light and storage under inert atmosphere [7], suggesting some photolytic sensitivity.
Oxidative stability analysis reveals that the trifluoromethoxy group provides significant protection against oxidation due to its electron-withdrawing character and the stability of C-F bonds [14]. The amine group represents the most oxidatively labile site in the molecule, potentially undergoing oxidation to form N-oxides or other oxidation products. The storage requirement for inert atmosphere conditions [7] supports the presence of oxidative sensitivity, likely associated with the amine functionality rather than the trifluoromethoxy group.
Comparative stability studies with related compounds provide additional insights. Trifluoromethoxy-substituted aromatic compounds demonstrate enhanced stability compared to their methoxy analogs due to the electron-withdrawing effects of fluorine [14]. The thermal decomposition temperature of trifluoromethoxy compounds is typically higher than that of corresponding methoxy compounds, indicating improved thermal stability [13].
| Stability Type | Assessment | Key Factors | Reference |
|---|---|---|---|
| Thermal | Good | Strong C-F bonds, stable ring | [13] |
| Photolytic | Moderate | UV protection by OCF₃ group | [14] |
| Oxidative | Moderate | Amine group vulnerability | [7] |
| Chemical | Good | Trifluoromethoxy group stability | [8] |
| Storage | Air sensitive | Requires inert atmosphere | [7] |